molecular formula C10H15NS B13618834 3-(3-Ethylthiophen-2-yl)pyrrolidine

3-(3-Ethylthiophen-2-yl)pyrrolidine

Katalognummer: B13618834
Molekulargewicht: 181.30 g/mol
InChI-Schlüssel: NANKQKGIHCLEIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Ethylthiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with an ethylthiophene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylthiophen-2-yl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the ethylthiophene group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethylthiophene-2-carbaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Ethylthiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethylthiophene moiety .

Wissenschaftliche Forschungsanwendungen

3-(3-Ethylthiophen-2-yl)pyrrolidine has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A basic structure without the ethylthiophene group.

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Other Heterocycles: Compounds with similar ring structures but different functional groups.

Uniqueness

3-(3-Ethylthiophen-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the ethylthiophene group. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C10H15NS

Molekulargewicht

181.30 g/mol

IUPAC-Name

3-(3-ethylthiophen-2-yl)pyrrolidine

InChI

InChI=1S/C10H15NS/c1-2-8-4-6-12-10(8)9-3-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3

InChI-Schlüssel

NANKQKGIHCLEIL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(SC=C1)C2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.